molecular formula C10H18N4O2 B6610270 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2870652-88-1

2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6610270
CAS No.: 2870652-88-1
M. Wt: 226.28 g/mol
InChI Key: TWEXLYXLHGSYJU-UHFFFAOYSA-N
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Description

2-(4-Nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic organic compound featuring a piperazine core substituted with a nitroso (-NO) group at the 4-position and a pyrrolidine moiety linked via an ethanone bridge. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in neurological and antimicrobial applications.

Properties

IUPAC Name

2-(4-nitrosopiperazin-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c15-10(13-3-1-2-4-13)9-12-5-7-14(11-16)8-6-12/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEXLYXLHGSYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, a compound with the CAS number 2870652-88-1, is a derivative of piperazine that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4O2C_{10}H_{18}N_{4}O_{2}, with a molecular weight of 226.28 g/mol. The structure features a nitroso group attached to a piperazine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O₂
Molecular Weight226.28 g/mol
CAS Number2870652-88-1

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme critical in the regulation of neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects against neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some studies indicate that piperazine derivatives possess antioxidant properties, which could mitigate oxidative stress in neuronal cells. This action might contribute to neuroprotection against conditions such as glutamate-induced neurotoxicity .
  • Antimicrobial Activity : Research has shown that nitroso compounds can exhibit antimicrobial properties. The presence of the nitroso group in this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of compounds related to this compound:

Case Study: Neuroprotective Effects

A study focusing on piperazine derivatives demonstrated that certain compounds effectively reduced glutamate-induced toxicity in PC12 cells, a model for neuronal function. The results indicated that these derivatives could protect neurons from oxidative damage and apoptosis .

Biological Evaluation

In a comparative study involving various piperazine derivatives, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase. The findings suggested that structural modifications significantly influenced the inhibitory activity, indicating a potential pathway for drug development targeting cognitive disorders .

Toxicological Considerations

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Nitroso compounds are often associated with mutagenic properties; thus, thorough toxicological assessments are necessary before clinical applications can be considered.

Scientific Research Applications

Pharmaceutical Impurity Assessment

Nitrosamines, including 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, have been identified as potential carcinogens. Regulatory bodies like the European Medicines Agency (EMA) and the Therapeutic Goods Administration (TGA) have established acceptable intake limits for nitrosamines in medicines to ensure patient safety. For instance, the acceptable intake limit for this compound is set at 400 ng/day for certain medications .

Drug Development and Safety Studies

Research has focused on the role of nitrosamines in drug formulations, particularly their formation during the synthesis of pharmaceuticals. Studies have indicated that controlling nitrosamine levels is essential to meet regulatory standards. The compound's presence has been linked to various medications, including those used for treating anxiety and depression, necessitating rigorous testing and monitoring during drug development .

Structure-Activity Relationship (SAR) Studies

The structural characteristics of this compound make it a candidate for SAR studies aimed at understanding how modifications affect biological activity and toxicity. This research can lead to the development of safer derivatives with reduced nitrosamine formation potential .

Case Study 1: Buspirone Impurity Analysis

Buspirone, an anxiolytic medication, has been found to contain this compound as an impurity. A study highlighted the importance of monitoring this impurity due to its potential health risks. The findings prompted manufacturers to implement stricter quality control measures to minimize nitrosamine levels in buspirone formulations .

Case Study 2: Regulatory Compliance

In response to increased scrutiny over nitrosamine impurities in pharmaceuticals, several companies have revised their manufacturing processes. For example, a pharmaceutical company reformulated its product line containing this compound to comply with new regulatory guidelines, demonstrating proactive measures in ensuring consumer safety while maintaining therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs highlight key differences in substituents, ring systems, and synthetic pathways. Below is a detailed analysis of two closely related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Ring Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Synthesis Highlights
2-(4-Nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (Target Compound) Piperazine 4-Nitroso, pyrrolidinyl-ethanone C₁₀H₁₇N₄O₂ 241.28 Likely requires nitrosation agents (e.g., NaNO₂/HCl)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine Chloro, pyrimidinylphenyl-ethanone C₁₆H₁₈ClN₅O 331.80 Chloroacetyl chloride, MeCN, room temperature
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one Piperidine 4-Amino, pyrrolidinyl-ethanone C₁₁H₂₁N₃O 211.31 Commercial availability (American Elements)

Substituent Effects

  • Nitroso (-NO) vs. Nitroso derivatives are often intermediates in the synthesis of hydrazines or amines.
  • Chloro vs. Nitroso: The chloro-substituted analog (Table 1, row 2) demonstrates reactivity with nucleophiles (e.g., amines), whereas the nitroso group may participate in coordination chemistry or serve as a nitric oxide (NO) donor under physiological conditions .

Ring System Variations

  • Piperazine vs. Piperidine: Piperazine (two nitrogen atoms) offers two sites for substitution, enabling diverse functionalization, while piperidine (one nitrogen) limits substitution patterns.

Implications for Research and Development

  • Pharmacological Potential: Piperazine and pyrrolidine motifs are prevalent in CNS-targeting drugs (e.g., antipsychotics). The nitroso group’s NO-releasing capacity could confer vasodilatory or antimicrobial properties, warranting further study.
  • Stability Challenges: Nitroso compounds often require低温 storage and inert atmospheres, contrasting with the stability of amino or chloro analogs.

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